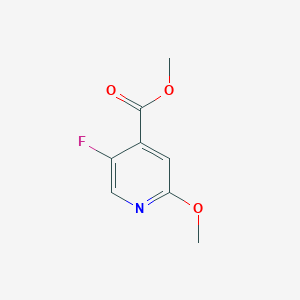

Methyl 5-fluoro-2-methoxyisonicotinate

Description

BenchChem offers high-quality Methyl 5-fluoro-2-methoxyisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2-methoxyisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILZFUOFJGGNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate

Abstract

Methyl 5-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both fluoro- and methoxy- substituents on the isonicotinate scaffold imparts unique electronic and metabolic properties, making it a valuable building block for complex pharmaceutical agents. This guide provides an in-depth analysis of a robust and logical synthetic pathway to this target molecule. We will explore the strategic rationale, key reaction mechanisms, detailed experimental protocols, and critical process considerations, designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physical and chemical properties, including its acidity/basicity (pKa), lipophilicity, and metabolic stability.[1] Specifically, the C-F bond is stronger than a C-H bond, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[1]

Pyridine rings are ubiquitous in pharmaceuticals, and their functionalization is key to tuning biological activity. Methyl 5-fluoro-2-methoxyisonicotinate combines three critical pharmacophoric elements: a hydrogen bond accepting pyridine nitrogen, a metabolically robust fluorine atom, and a methoxy group that can modulate solubility and receptor interactions. This guide delineates a primary synthetic route based on established, high-yielding chemical transformations, beginning from a readily accessible precursor.

Retrosynthetic Analysis and Strategic Pathway

A logical synthesis plan begins with a retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. The primary strategic disconnections for Methyl 5-fluoro-2-methoxyisonicotinate are the ester and the methoxy-aryl ether bonds.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a logical forward synthesis proceeding through two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide at the C-2 position of the pyridine ring with a methoxide nucleophile.

-

Esterification: Conversion of the C-4 carboxylic acid to its corresponding methyl ester.

The most efficient pathway involves starting with 2-Chloro-5-fluoroisonicotinic acid , a commercially available intermediate[2], followed by methoxylation and then esterification.

Primary Synthetic Pathway: Detailed Protocols and Mechanistic Insights

This section details the step-by-step synthesis, providing both the procedural "how" and the mechanistic "why" for each transformation.

Workflow Overview

Caption: Mechanism of the SNAr methoxylation step.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved.

-

Reaction: To the freshly prepared sodium methoxide solution, add 2-Chloro-5-fluoroisonicotinic acid [2](1.0 equivalent) portion-wise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the mixture by adding aqueous hydrochloric acid (e.g., 2M HCl) until the pH is acidic (~pH 3-4). This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 5-fluoro-2-methoxyisonicotinic acid.

Step 2: Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate via Fischer Esterification

The final step is the conversion of the carboxylic acid to the target methyl ester. The Fischer esterification is a classic, acid-catalyzed method that is highly effective for this transformation. [3] Expertise & Causality: The reaction is an equilibrium process. [3]To drive it towards the product side, an excess of the alcohol (methanol) is used, acting as both a reagent and the solvent, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride,[4] is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Experimental Protocol:

-

Reaction Setup: Suspend 5-fluoro-2-methoxyisonicotinic acid (1.0 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. Alternatively, the methanol can be saturated with dry hydrogen chloride gas. [4]3. Heating: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Wash the organic layer subsequently with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure Methyl 5-fluoro-2-methoxyisonicotinate.

Summary of Key Parameters

The following table summarizes the critical parameters for the proposed synthetic route.

| Parameter | Step 1: SNAr Methoxylation | Step 2: Fischer Esterification |

| Key Reagents | 2-Chloro-5-fluoroisonicotinic acid, Sodium Methoxide | 5-Fluoro-2-methoxyisonicotinic acid, Methanol |

| Catalyst | N/A (Stoichiometric base) | Concentrated H₂SO₄ or HCl (gas) |

| Solvent | Anhydrous Methanol | Anhydrous Methanol |

| Temperature | Reflux (~65 °C) | Reflux (~65 °C) |

| Typical Duration | 4-8 hours | 12-24 hours |

| Work-up | Acidic quench, Filtration | Neutralization, Extraction |

| Purification | Simple filtration and drying | Column Chromatography / Distillation |

Conclusion

The synthesis of Methyl 5-fluoro-2-methoxyisonicotinate can be reliably achieved through a robust and scalable two-step sequence starting from the commercially available 2-Chloro-5-fluoroisonicotinic acid. The pathway leverages two fundamental and well-understood organic reactions: Nucleophilic Aromatic Substitution and Fischer Esterification. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the process, ensuring a high yield of this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

Staveness, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]

-

Synthesis of 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid methyl ester. Molbase. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]

- Esterification of pyridine carboxylic acids.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

"Methyl 5-fluoro-2-methoxyisonicotinate chemical properties"

An In-depth Technical Guide to Methyl 5-fluoro-2-methoxyisonicotinate

Abstract

Methyl 5-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative that serves as a highly functionalized and valuable building block in modern synthetic chemistry. The strategic placement of its fluoro, methoxy, and methyl ester groups on the isonicotinate core provides multiple reaction handles and modulates the electronic and physicochemical properties of the scaffold. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, reactivity profile, and its emerging applications, particularly as an intermediate in the design and development of complex organic molecules for the pharmaceutical and agrochemical industries.

Core Molecular Profile and Physicochemical Properties

Methyl 5-fluoro-2-methoxyisonicotinate is a compound whose utility is defined by the interplay of its constituent functional groups. The pyridine ring, an electron-deficient heterocycle, is further influenced by the electron-donating methoxy group at the C2 position and the strongly electron-withdrawing fluorine atom at the C5 position. This electronic push-pull system, combined with the ester functionality at C4, creates a unique reactivity profile.

Structural and General Data

| Property | Value |

| IUPAC Name | methyl 5-fluoro-2-methoxyisonicotinate |

| Synonyms | Methyl 5-fluoro-2-methoxypyridine-4-carboxylate |

| CAS Number | 116529-56-1 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | Commercially available with purities often >95% |

graph "Methyl_5_fluoro_2_methoxyisonicotinate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"];

// Substituents on C2 O_methoxy [label="O", pos="-2.4,0!"]; C_methoxy [label="CH₃", pos="-3.6,0.7!"];

// Substituent on C5 F5 [label="F", pos="2.4,2.8!"];

// Substituent on C4 (Ester) C_ester [label="C", pos="0,4.2!"]; O_double [label="O", pos="-1,4.9!"]; O_single [label="O", pos="1,4.9!"]; C_methyl [label="CH₃", pos="2,5.6!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- O_methoxy; O_methoxy -- C_methoxy; C5 -- F5; C4 -- C_ester; C_ester -- O_double [style=double, len=0.8]; C_ester -- O_single; O_single -- C_methyl;

// Aromaticity indication (could be implied or drawn with inner circle) }

Caption: Chemical structure of Methyl 5-fluoro-2-methoxyisonicotinate.

Spectroscopic Profile

The spectroscopic data for this molecule are highly characteristic and essential for reaction monitoring and quality control. While a dedicated spectrum was not found in the search results, an expert prediction based on fundamental principles and data from analogous structures is provided below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two singlets for the non-equivalent aromatic protons and two singlets for the methyl groups.

-

H3 Proton: Expected around δ 7.5-7.8 ppm. Its signal will be a doublet due to coupling with the C5-Fluorine atom (⁴JH-F coupling is common in such systems).

-

H6 Proton: Expected around δ 8.1-8.4 ppm. This proton is ortho to the ring nitrogen and will appear as a singlet or a very narrow doublet from smaller long-range couplings.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.

-

Ester Methyl Protons (-COOCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be distinguished by the large C-F coupling constant.

-

C5 (C-F): Expected around δ 155-160 ppm, appearing as a large doublet (¹JC-F ≈ 230-250 Hz).

-

C2 (C-O): Expected around δ 160-165 ppm.

-

C4 (C-COOR): Expected around δ 140-145 ppm, likely showing a smaller C-F coupling (³JC-F).

-

Ester Carbonyl (C=O): Expected around δ 164-168 ppm.

-

Methyl Carbons (-OCH₃, -COOCH₃): Expected in the δ 52-55 ppm region.

-

-

Mass Spectrometry (MS): In an ESI-MS experiment, the compound will readily protonate to show a prominent [M+H]⁺ ion at m/z 186.05.

Synthesis and Manufacturing Pathways

The synthesis of Methyl 5-fluoro-2-methoxyisonicotinate typically relies on building the substitution pattern on a pre-formed pyridine ring. The most logical and industrially scalable approaches involve late-stage esterification or nucleophilic aromatic substitution.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the most labile or easily formed bonds first. Here, the ester and methoxy ether linkages are prime candidates for disconnection, leading back to a more readily available halogenated pyridine precursor.

Caption: Retrosynthetic analysis for Methyl 5-fluoro-2-methoxyisonicotinate.

Recommended Synthetic Protocol: Esterification Route

This protocol is adapted from a standard procedure for the esterification of a related bromo-fluoro-isonicotinic acid and represents a reliable method.[1]

Objective: To synthesize Methyl 5-fluoro-2-methoxyisonicotinate from 5-fluoro-2-methoxyisonicotinic acid.

Materials:

-

5-fluoro-2-methoxyisonicotinic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 10-15 mL per gram of acid)

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), suspend 5-fluoro-2-methoxyisonicotinic acid in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride dropwise to the stirred suspension.

-

Scientist's Note: This addition is highly exothermic and releases HCl and SO₂ gas. The slow addition at 0 °C is critical for controlling the reaction temperature. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the active species for converting the carboxylic acid to the acyl chloride, which is then immediately esterified by the methanol solvent.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. b. Carefully dilute the residue with water and cool in an ice bath. c. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is approximately 8. d. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Isolation and Purification: a. Combine the organic extracts and dry over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, purify the product via flash column chromatography on silica gel.

Chemical Reactivity and Derivatization

The utility of Methyl 5-fluoro-2-methoxyisonicotinate lies in its potential for selective chemical transformations at its multiple functional sites.

Caption: Key derivatization pathway via ester hydrolysis and amide coupling.

-

Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH in a water/methanol mixture) to yield the corresponding 5-fluoro-2-methoxyisonicotinic acid.[2] This carboxylic acid is a crucial intermediate for forming amide bonds, which are fundamental linkages in many biologically active molecules.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amide derivatives. This is the most common and powerful application of this scaffold in drug discovery.

-

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C2 position is generally a poor leaving group. However, the electron-deficient nature of the pyridine ring, enhanced by the C5-fluoro group, means that substitution could potentially be forced under harsh conditions. More relevantly, the synthetic precursors, such as 2-chloro-5-fluoroisonicotinates, are highly susceptible to SNAr, allowing for the introduction of various nucleophiles (alcohols, amines, thiols) at the C2 position.[2]

Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The specific combination of substituents in Methyl 5-fluoro-2-methoxyisonicotinate makes it a desirable intermediate for accessing novel chemical space.

-

Scaffold for Bioactive Molecules: The isonicotinate core is present in numerous drugs. This compound provides a pre-functionalized version that allows for rapid diversification. For instance, related fluorinated benzimidazole derivatives have shown promise as anti-cancer agents by targeting microtubules.[3]

-

Role of Fluorine: The fluorine atom at the C5 position is a key feature. In drug design, fluorine is often used to:

-

Block Metabolic Attack: It can prevent cytochrome P450-mediated oxidation at that position, increasing the metabolic stability and half-life of a drug candidate.

-

Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can alter a molecule's solubility, cell permeability, and off-target activity.

-

Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[4]

-

-

Intermediate for Agrochemicals: The trifluoromethylpyridine motif, structurally related to this compound, is a key component in several important herbicides and pesticides.[5] This highlights the broader applicability of fluorinated pyridine intermediates in the life sciences.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is a synthesis based on safety data sheets for structurally similar compounds.[6][7]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). Methyl 5-fluoro-2-methylisonicotinate. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). 5-Fluoro-2-methyl-isonicotinic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyloxirane-2-carboxylic acid methyl ester - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid, methyl ester - Optional[13C NMR]. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 5-FLUORO-3-PYRIDINECARBOXYLATE. Retrieved from [Link]

Sources

- 1. METHYL 2-BROMO-5-FLUOROISONICOTINATE CAS#: 885588-14-7 [m.chemicalbook.com]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 5-fluoro-2-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—have led to the development of numerous successful therapeutic agents. Within the vast landscape of fluorinated heterocycles, substituted pyridines represent a privileged class of compounds due to their prevalence in biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, building block: Methyl 5-fluoro-2-methoxyisonicotinate .

As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the synthesis, characterization, and potential applications of this compound. The information herein is curated to empower researchers to make informed decisions in their experimental design and to foster a deeper understanding of the causality behind synthetic and analytical methodologies.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Compound Name | Methyl 5-fluoro-2-methoxyisonicotinate |

| CAS Number | 1214346-01-6 |

| IUPAC Name | methyl 5-fluoro-2-methoxypyridine-4-carboxylate |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

Predicted Physicochemical Properties:

While extensive experimental data on all physicochemical properties are not publicly available, computational models provide valuable estimates for guiding experimental work.

| Property | Predicted Value |

| Boiling Point | 264.0 ± 40.0 °C |

| Density | 1.660 ± 0.06 g/cm³ |

| pKa | -3.76 ± 0.18 |

These predicted values suggest that Methyl 5-fluoro-2-methoxyisonicotinate is a relatively high-boiling liquid or low-melting solid at standard conditions, with a density significantly greater than water. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a common feature of pyridines bearing electron-withdrawing groups.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 5-fluoro-2-methoxyisonicotinate can be logically approached through the esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxyisonicotinic acid. This transformation is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway for Methyl 5-fluoro-2-methoxyisonicotinate is depicted below. This analysis simplifies the target molecule into more readily available starting materials.

Caption: Retrosynthetic analysis of Methyl 5-fluoro-2-methoxyisonicotinate.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general and robust method for the synthesis of Methyl 5-fluoro-2-methoxyisonicotinate from 5-fluoro-2-methoxyisonicotinic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

5-fluoro-2-methoxyisonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-methoxyisonicotinic acid in an excess of anhydrous methanol. The use of excess methanol serves both as a reagent and a solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution. Alternatively, for a non-reversible reaction, thionyl chloride can be slowly added at room temperature.[1] The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the acid catalyst and any remaining unreacted carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes). Ethyl acetate is a suitable solvent for extracting the ester while being immiscible with the aqueous layer.

-

Combine the organic layers and wash with brine. The brine wash helps to remove any residual water and inorganic salts from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude Methyl 5-fluoro-2-methoxyisonicotinate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This final step removes any non-volatile impurities, yielding the pure product.

Spectroscopic Characterization

Thorough spectroscopic analysis is paramount for confirming the identity and purity of a synthesized compound. For Methyl 5-fluoro-2-methoxyisonicotinate, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Predicted ¹H NMR Spectrum

Based on the structure of Methyl 5-fluoro-2-methoxyisonicotinate, the following proton signals are expected:

-

A singlet for the methyl ester protons (-OCH₃), likely in the range of 3.8-4.0 ppm.

-

A singlet for the methoxy group protons (-OCH₃) attached to the pyridine ring, likely in a similar region.

-

Two distinct signals for the aromatic protons on the pyridine ring. Due to the fluorine substitution, these protons will exhibit coupling to the fluorine atom, resulting in doublets or more complex splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to each unique carbon atom in the molecule. Key expected chemical shifts include:

-

A signal for the carbonyl carbon of the ester group, typically in the range of 160-170 ppm.

-

Signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy group. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Signals for the two methyl carbons of the ester and methoxy groups, typically in the range of 50-60 ppm.

Note: As of the last update, publicly available, experimentally verified NMR spectra for Methyl 5-fluoro-2-methoxyisonicotinate are limited. Researchers are advised to acquire their own analytical data for rigorous characterization.

Reactivity and Synthetic Utility

Methyl 5-fluoro-2-methoxyisonicotinate is a versatile intermediate for further chemical modifications. The presence of multiple functional groups—an ester, a fluoro substituent, and a methoxy group on a pyridine ring—offers several avenues for synthetic transformations.

References

A Technical Guide to the Structural Elucidation of Methyl 5-fluoro-2-methoxyisonicotinate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The strategic placement of fluoro and methoxy groups on the isonicotinate scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth, technical walkthrough of the multifaceted analytical approach required to unambiguously elucidate the structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and the causal logic behind the experimental design, ensuring a robust and self-validating analytical workflow.

Molecular Structure Overview

The logical starting point for any structural elucidation is a hypothesis of the molecular structure. Based on its nomenclature, Methyl 5-fluoro-2-methoxyisonicotinate is proposed to have the following structure:

Caption: Proposed structure of Methyl 5-fluoro-2-methoxyisonicotinate.

The core of our analytical challenge is to confirm the connectivity and spatial arrangement of the methyl ester, methoxy, and fluorine substituents on the pyridine ring. The following sections detail the application of key spectroscopic techniques to achieve this confirmation.

Integrated Spectroscopic Analysis Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assignment.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 5-fluoro-2-methoxyisonicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques like COSY and HSQC/HMBC, is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

-

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring atoms.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 8.2 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent electronegative nitrogen and influenced by the fluorine at C-5. |

| 2 | ~ 7.5 | Doublet (d) | 1H | H-3 | Influenced by the methoxy group at C-2 and coupled to the fluorine at C-5. |

| 3 | ~ 4.0 | Singlet (s) | 3H | -OCH₃ (at C-2) | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| 4 | ~ 3.9 | Singlet (s) | 3H | -COOCH₃ | Characteristic chemical shift for methyl ester protons. |

Causality in ¹H NMR: The deshielding of the aromatic protons (H-6 and H-3) is a direct consequence of the electron-withdrawing nature of the pyridine ring nitrogen and the substituents. The observed splitting pattern (doublets) will arise from coupling to the ¹⁹F nucleus. The absence of proton-proton coupling between H-3 and H-6 confirms their para-like relationship.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of each carbon atom.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 165 | C=O (ester) | Typical chemical shift for a carbonyl carbon in an ester functional group[2]. |

| 2 | ~ 160 (d) | C-2 | Attached to both nitrogen and oxygen, leading to significant deshielding. Will appear as a doublet due to coupling with fluorine. |

| 3 | ~ 155 (d) | C-5 | Directly bonded to the highly electronegative fluorine atom, causing deshielding and a large ¹JCF coupling constant. |

| 4 | ~ 145 (d) | C-6 | Deshielded by the adjacent nitrogen. Will show a smaller JCF coupling. |

| 5 | ~ 125 | C-4 | The quaternary carbon to which the ester is attached. |

| 6 | ~ 110 (d) | C-3 | Shielded relative to other ring carbons but will exhibit coupling to the fluorine. |

| 7 | ~ 55 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |

| 8 | ~ 53 | -COOCH₃ | Typical chemical shift for a methyl ester carbon. |

Self-Validation through Coupling: The presence of doublets for the carbon signals of the pyridine ring provides strong evidence for the presence and position of the fluorine atom. The magnitude of the carbon-fluorine coupling constants (JCF) can further confirm the position, with the one-bond coupling (¹JCF) being the largest[3].

¹⁹F NMR Spectroscopy: The Fluorine "Spy"

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom[3][4].

Predicted ¹⁹F NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| 1 | -120 to -140 | Multiplet | The chemical shift is characteristic for a fluorine atom attached to an aromatic ring. The multiplet structure arises from coupling to the neighboring aromatic protons (H-6 and H-3)[1]. |

Expert Insight: The precise chemical shift in ¹⁹F NMR is exquisitely sensitive to the electronic effects of the other substituents on the ring[1]. The methoxy group (electron-donating) and the methyl ester (electron-withdrawing) will both influence the shielding of the fluorine nucleus, making its chemical shift a key validation point for the overall substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular ion.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.

Expected Mass Spectrometry Results

-

Molecular Ion (M⁺): The calculated exact mass of C₈H₈FNO₃ is 185.0488. A high-resolution mass spectrum should show a molecular ion peak at or very close to this m/z value.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in the mass spectrum.

Trustworthiness through Fragmentation Logic: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of the methoxy radical (-•OCH₃) from the molecular ion is a common fragmentation pathway for methoxy-substituted aromatics. Similarly, the loss of the methyl radical (-•CH₃) from the ester or methoxy group, and the loss of the entire carbomethoxy group (-•COOCH₃) are expected cleavages for ester-containing compounds. The observation of these specific losses provides strong corroborating evidence for the presence of these functional groups.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Strong | C=C and C=N stretching in the pyridine ring |

| ~ 1250 | Strong | C-O stretch (asymmetric, from ester and ether) |

| ~ 1100 | Strong | C-F stretch |

Authoritative Grounding: The strong absorption at ~1730 cm⁻¹ is highly characteristic of the carbonyl group in an ester. The presence of bands in the aromatic C-H stretching region confirms the aromatic nature of the pyridine ring. The C-O and C-F stretching vibrations in the fingerprint region (below 1500 cm⁻¹) further support the presence of the methoxy and fluoro substituents.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Methyl 5-fluoro-2-methoxyisonicotinate is a process of building a coherent and self-reinforcing argument from multiple streams of spectroscopic data. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F and H-F coupling patterns, establish the core connectivity of the substituted pyridine ring. High-resolution mass spectrometry confirms the elemental composition and provides fragmentation data consistent with the proposed methoxy and methyl ester groups. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups. The convergence of these independent lines of evidence allows for the unambiguous and confident assignment of the structure, a critical step in advancing the development of this and related molecules for their intended applications.

References

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

Sources

- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amfluoro.com [amfluoro.com]

- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]

Spectroscopic Profile of Methyl 5-fluoro-2-methoxyisonicotinate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-fluoro-2-methoxyisonicotinate, a key building block in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and quality control specialists, this document offers an in-depth interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Given the limited availability of experimental spectra in the public domain, this guide leverages high-fidelity predictive models to elucidate the structural features of this compound, providing a robust framework for its identification and characterization.

Introduction to Methyl 5-fluoro-2-methoxyisonicotinate

Methyl 5-fluoro-2-methoxyisonicotinate (MFMI) is a substituted pyridine derivative with the molecular formula C₈H₈FNO₃. Its structure incorporates a pyridine ring, a fluoro substituent at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 4-position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and ester groups provide handles for further chemical modifications. Accurate spectroscopic characterization is therefore paramount for ensuring the identity and purity of MFMI in any synthetic workflow.

Below is a diagram of the molecular structure with IUPAC numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of Methyl 5-fluoro-2-methoxyisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of MFMI.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H6 |

| ~7.50 | d | 1H | H3 |

| ~3.95 | s | 3H | OCH₃ (ester) |

| ~3.90 | s | 3H | OCH₃ (ether) |

Interpretation:

The ¹H NMR spectrum of MFMI is predicted to show four distinct signals. The two aromatic protons, H3 and H6, appear as doublets due to coupling with the fluorine atom at the 5-position. The H6 proton is expected to be the most downfield signal (~8.25 ppm) due to its proximity to the electronegative nitrogen atom. The H3 proton is predicted to appear at a slightly higher field (~7.50 ppm). The two methoxy groups, one from the ester and one from the ether linkage, are expected to appear as sharp singlets at approximately 3.95 ppm and 3.90 ppm, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-fluoro-2-methoxyisonicotinate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 10-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Predicted ¹H NMR chemical shift assignments for Methyl 5-fluoro-2-methoxyisonicotinate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~160.0 (d, J ≈ 240 Hz) | C5 |

| ~155.0 | C2 |

| ~145.0 (d, J ≈ 15 Hz) | C6 |

| ~120.0 (d, J ≈ 5 Hz) | C4 |

| ~110.0 (d, J ≈ 20 Hz) | C3 |

| ~55.0 | OCH₃ (ether) |

| ~52.0 | OCH₃ (ester) |

Interpretation:

The ¹³C NMR spectrum is predicted to display eight distinct signals. The carbonyl carbon of the ester group is expected at the lowest field (~165.0 ppm). The carbon atoms of the pyridine ring will show characteristic chemical shifts, with those coupled to the fluorine atom appearing as doublets. The C5 carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF ≈ 240 Hz) and appear around 160.0 ppm. The C6 and C3 carbons will show smaller two-bond and three-bond couplings, respectively. The C4 carbon will also show a small coupling to the fluorine. The two methoxy carbons are predicted to appear at higher field, around 55.0 ppm and 52.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-220 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 154 | Moderate | [M - OCH₃]⁺ |

| 126 | Moderate | [M - COOCH₃]⁺ |

| 98 | Low | [126 - CO]⁺ |

Interpretation:

The electron ionization mass spectrum of MFMI is expected to show a prominent molecular ion peak at m/z 185, corresponding to its molecular weight. Key fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group.[1][2] Therefore, significant fragments are predicted at m/z 154, resulting from the loss of a methoxy radical (•OCH₃), and at m/z 126, from the loss of the carbomethoxy radical (•COOCH₃). Further fragmentation of the m/z 126 ion by the loss of carbon monoxide (CO) could lead to a smaller peak at m/z 98.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Caption: Predicted major fragmentation pathways for Methyl 5-fluoro-2-methoxyisonicotinate in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-F stretch |

Interpretation:

The IR spectrum of MFMI is expected to exhibit several characteristic absorption bands. A strong, sharp peak around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group.[3] The aromatic C-H stretching vibrations are predicted to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be just below 3000 cm⁻¹.[3] The region between 1600 and 1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[4] A strong absorption around 1250 cm⁻¹ is expected for the C-O stretching of both the ester and the ether functionalities. The C-F stretching vibration should give rise to a strong band around 1100 cm⁻¹.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Methyl 5-fluoro-2-methoxyisonicotinate. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with their interpretations, offer a comprehensive profile for this important synthetic intermediate. Researchers and scientists can utilize this guide for the identification, purity assessment, and structural verification of Methyl 5-fluoro-2-methoxyisonicotinate in their drug development endeavors. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-fluoro-2-methoxyisonicotinate. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Analysis of Methyl 5-fluoro-2-methoxyisonicotinate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 5-fluoro-2-methoxyisonicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental spectra for the title compound, this guide establishes a robust analytical framework based on empirical data from structurally analogous compounds and foundational principles of NMR spectroscopy. We delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. All protocols and interpretations are presented to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Methyl 5-fluoro-2-methoxyisonicotinate in Medicinal Chemistry

Methyl 5-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a fluorine atom at the 5-position and a methoxy group at the 2-position of the isonicotinate core imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic fate.

Fluorine, in particular, is a "super-substituent" in medicinal chemistry. Its high electronegativity and relatively small size can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methoxy group, a common hydrogen bond acceptor and lipophilic modulator, further diversifies the chemical space accessible for drug design.

Given the critical role of this compound as a synthetic intermediate, an unambiguous and thorough structural characterization is paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a detailed roadmap for acquiring and interpreting the NMR data of Methyl 5-fluoro-2-methoxyisonicotinate, enabling researchers to confidently verify its structure and purity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The proton NMR spectrum of Methyl 5-fluoro-2-methoxyisonicotinate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.10 | d | ~3.0 (⁴JH-F) |

| H-3 | ~7.45 | d | ~8.5 (³JH-F) |

| OCH₃ (ester) | ~3.95 | s | - |

| OCH₃ (ether) | ~4.05 | s | - |

Causality Behind the Predictions:

-

Aromatic Protons (H-6 and H-3): The pyridine ring protons are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, as well as the electronic effects of the fluorine and methoxy substituents.

-

H-6: This proton is ortho to the ring nitrogen, which strongly deshields it, pushing its chemical shift downfield. It is also coupled to the fluorine atom at the 5-position. This through-space coupling, typically a four-bond coupling (⁴JH-F), is expected to be small, resulting in a narrow doublet.

-

H-3: This proton is meta to the ring nitrogen and ortho to the fluorine atom. The fluorine atom will exert a strong deshielding effect and will couple with H-3 through three bonds (³JH-F), leading to a more significant splitting and a larger coupling constant compared to H-6.

-

-

Methyl Protons:

-

Ester OCH₃: The methyl protons of the ester group are expected to resonate in the typical range for methyl esters, around 3.95 ppm, appearing as a sharp singlet.

-

Ether OCH₃: The methoxy group at the 2-position is directly attached to the electron-deficient pyridine ring, which will cause a downfield shift compared to a methoxy group on a benzene ring. This signal is predicted to appear as a singlet around 4.05 ppm.

-

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide a comprehensive map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, with the electronegative fluorine and oxygen atoms, as well as the pyridine nitrogen, playing a dominant role.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (JC-F, Hz) |

| C=O | ~165.0 | - |

| C-2 | ~163.0 | d, ²JC-F ≈ 15 |

| C-5 | ~155.0 | d, ¹JC-F ≈ 240 |

| C-6 | ~148.0 | d, ³JC-F ≈ 5 |

| C-4 | ~118.0 | d, ³JC-F ≈ 20 |

| C-3 | ~115.0 | d, ²JC-F ≈ 25 |

| OCH₃ (ester) | ~52.5 | - |

| OCH₃ (ether) | ~54.0 | - |

Justification of the Predicted Chemical Shifts and Couplings:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the typical downfield region for such functionalities.

-

Ring Carbons:

-

C-2: Attached to both the ring nitrogen and the methoxy group, this carbon is significantly deshielded. It will exhibit a two-bond coupling to the fluorine atom.

-

C-5: Directly bonded to the highly electronegative fluorine atom, this carbon will show the largest chemical shift and a characteristic large one-bond C-F coupling constant (¹JC-F), which is a definitive indicator of a direct C-F bond.[1]

-

C-6: Being ortho to the ring nitrogen, this carbon is deshielded. It will show a smaller three-bond coupling to the fluorine.

-

C-4: This carbon is situated between the electron-withdrawing ester group and the fluorine-bearing carbon, leading to a complex electronic environment and a predicted chemical shift around 118.0 ppm with a three-bond coupling to fluorine.

-

C-3: This carbon is ortho to the fluorine atom and will experience a significant deshielding effect, along with a two-bond coupling.

-

-

Methyl Carbons: The chemical shifts for the ester and ether methyl carbons are predicted based on typical values for these functional groups in similar electronic environments.

Predicted ¹⁹F NMR Spectrum: The Fluorine Perspective

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For Methyl 5-fluoro-2-methoxyisonicotinate, a single signal is expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling to Protons (JF-H, Hz) |

| F-5 | ~ -120 to -140 | dd | ³JF-H3 ≈ 8.5, ⁴JF-H6 ≈ 3.0 |

Rationale for the Prediction:

The chemical shift of fluorine in aromatic systems is highly dependent on the electronic nature of the other substituents on the ring.[2] For a fluoropyridine, the exact position of the signal can vary, but it generally falls within a well-established range. The signal for the fluorine at the 5-position is predicted to be a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6. The magnitude of these coupling constants provides valuable through-bond connectivity information.

Experimental Protocols: A Self-Validating Workflow

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

5.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity solvent to avoid interfering signals. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used, but this will affect the chemical shifts.[1]

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.

5.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, especially for resolving the coupling patterns in the aromatic region.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms, simplifying the spectrum.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 or DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the number of fluorine environments. A proton-coupled spectrum will reveal the coupling to the aromatic protons.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Visualization of Molecular Structure and Analytical Workflow

Diagram 1: Molecular Structure and Atom Numbering

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion: A Predictive Yet Powerful Approach

This technical guide has presented a comprehensive, albeit predictive, NMR analysis of Methyl 5-fluoro-2-methoxyisonicotinate. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have constructed a detailed and scientifically sound interpretation of its expected ¹H, ¹³C, and ¹⁹F NMR spectra. The provided protocols and workflow offer a robust framework for researchers to acquire and analyze their own experimental data, ensuring the confident structural verification of this important synthetic building block. As a self-validating system, the principles outlined herein empower scientists to approach the NMR analysis of novel fluorinated heterocycles with a high degree of confidence and expertise.

References

- "NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, April 2017.

-

PubChem. "Methyl isonicotinate." [Link]

-

PubChem. "2-Methoxypyridine." [Link]

-

PubChem. "3-Fluoropyridine." [Link]

-

SpectraBase. "3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts." [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 5-fluoro-2-methoxyisonicotinate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a heterocyclic building block, its unambiguous identification and quantification are critical for quality control, impurity profiling, and metabolic studies.[1][2] This document moves beyond standard operating procedures to detail the scientific rationale behind method development, from the selection of ionization techniques to the prediction and interpretation of fragmentation patterns. We present detailed, field-proven protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), explore predictive fragmentation pathways using tandem mass spectrometry (MS/MS), and discuss the complementary role of alternative analytical techniques. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable mass spectrometry-based methods for this class of compounds.

Analyte Characterization and Method Selection Rationale

The successful development of any analytical method begins with a thorough understanding of the analyte's physicochemical properties. Methyl 5-fluoro-2-methoxyisonicotinate is a moderately polar molecule containing several key functional groups that dictate its behavior in a mass spectrometer.

Table 1: Physicochemical Properties of Methyl 5-fluoro-2-methoxyisonicotinate

| Property | Value / Structure |

| Chemical Structure |  |

| Molecular Formula | C₈H₈FNO₃ |

| Monoisotopic Mass | 185.0488 u |

| Key Functional Groups | Pyridine Ring, Methoxy Group, Fluoro Group, Methyl Ester |

| Predicted Properties | Moderately polar; basic nitrogen atom (pKa ~2-3) |

Causality Behind Experimental Choices:

-

LC-MS as the Primary Platform: The compound's polarity and expected low volatility make it an ideal candidate for Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Gas Chromatography (GC-MS) would likely require derivatization and is less suitable for this analyte.

-

Reversed-Phase Chromatography: A C18 stationary phase is the logical starting point for method development, offering robust retention for this moderately polar compound.

-

Positive Mode Electrospray Ionization (ESI): The pyridine nitrogen is the most basic site on the molecule and is readily protonated under acidic mobile phase conditions.[4][5] Therefore, ESI in positive ion mode ([M+H]⁺) is the most effective and sensitive ionization strategy. This "soft" ionization technique is crucial for preserving the molecular ion, which is the gateway to structural elucidation via tandem mass spectrometry.[6]

The Core Workflow: LC-MS/MS Analysis

A robust analytical workflow ensures reproducibility and accuracy from sample preparation through data interpretation. The following diagram and protocols outline a self-validating system for the analysis of Methyl 5-fluoro-2-methoxyisonicotinate.

Caption: High-level workflow for the LC-MS/MS analysis of Methyl 5-fluoro-2-methoxyisonicotinate.

Detailed Experimental Protocol: Sample & Standard Preparation

Trustworthiness in quantitative analysis is built upon meticulous sample preparation.

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Methyl 5-fluoro-2-methoxyisonicotinate standard using an analytical balance.

-

Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

-

Add approximately 5 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then dilute to the mark with the 50:50 solvent mixture. Invert the flask 15-20 times to ensure homogeneity.

-

-

Working Standard Solutions:

-

Perform serial dilutions from the primary stock solution using the same 50:50 solvent mixture to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Detailed Experimental Protocol: LC-MS Method

The goal is to achieve a sharp, symmetrical chromatographic peak for the analyte, free from matrix interference, which is essential for both reliable quantification and high-quality MS/MS spectra.

Table 2: Recommended Starting Parameters for LC-MS Analysis

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC/HPLC System | Standard for pharmaceutical analysis.[7] |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is compatible with ESI. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |

| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte and cleans the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Minimizes peak distortion. |

| MS System | High-Resolution Q-TOF or Orbitrap | Required for accurate mass measurement and structural confirmation. |

| Ionization Mode | Electrospray (ESI), Positive | Targets the basic pyridine nitrogen for efficient ionization.[5] |

| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |

| Source Temp. | 120 °C | Balances desolvation with thermal stability. |

| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |

| MS/MS (CID) | Collision Energy Ramp (e.g., 10-40 eV) | Gathers fragmentation data across a range of energies. |

Deciphering the Mass Spectrum: From Molecular Ion to Fragmentation

The true power of mass spectrometry lies in its ability to provide structural information through controlled fragmentation.[1]

The Protonated Molecule: [M+H]⁺

Using the monoisotopic masses of the elements (C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915), the first step is to confirm the presence of the protonated molecule.

-

Expected Exact Mass of [C₈H₈FNO₃ + H]⁺ = 186.0561 u

High-resolution mass spectrometry (HRMS) allows for the measurement of this ion with high mass accuracy (<5 ppm), providing strong evidence for the elemental composition and confirming the identity of the parent compound.

Predictive Fragmentation Pathways in Tandem MS (MS/MS)

By isolating the [M+H]⁺ ion (m/z 186.06) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. The charge is stabilized on the pyridine nitrogen, directing the fragmentation pathways.

Caption: Predicted major fragmentation pathways for protonated Methyl 5-fluoro-2-methoxyisonicotinate.

Expert Interpretation of Key Fragments:

-

m/z 154.03 ([M+H - CH₃OH]⁺): This is a highly probable and diagnostically significant fragmentation. It involves the loss of methanol, likely through a rearrangement involving the ortho-methoxy group and the ester's carbonyl oxygen. This is a common loss for ortho-methoxy aromatic esters.

-

m/z 127.04 ([M+H - •COOCH₃]⁺): This represents the cleavage of the C-C bond between the pyridine ring and the ester group, resulting in the loss of the methoxycarbonyl radical.[8] This cleavage is common for esters and leaves a stable, charged pyridine ring.

-

m/z 126.04 ([frag1 - CO]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 154.03 fragment is a characteristic fragmentation of many aromatic ring systems after an initial loss.[9]

-

m/z 168.04 ([M+H - H₂O]⁺): Loss of water is another potential pathway, possibly through rearrangement, although likely less favorable than the loss of methanol.

Table 3: Summary of Predicted Key Ions for MS/MS Identification

| m/z (Predicted) | Elemental Composition | Proposed Neutral Loss | Description |

| 186.0561 | [C₈H₉FNO₃]⁺ | - | Protonated Molecular Ion |

| 154.0300 | [C₇H₅FNO₂]⁺ | CH₃OH | Loss of Methanol |

| 127.0424 | [C₆H₆FNO]⁺ | •COOCH₃ | Loss of Methoxycarbonyl Radical |

| 126.0346 | [C₆H₅FNO]⁺ | CH₃OH + CO | Subsequent loss of CO from m/z 154 |

| 168.0455 | [C₈H₇FNO₂]⁺ | H₂O | Loss of Water |

Alternative and Complementary Techniques

While LC-MS is the primary tool, a multi-faceted analytical approach provides the highest level of confidence.

-